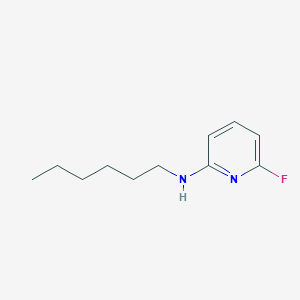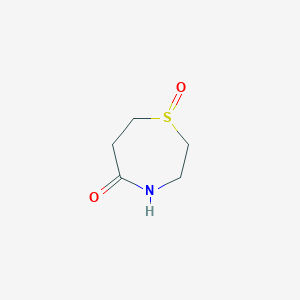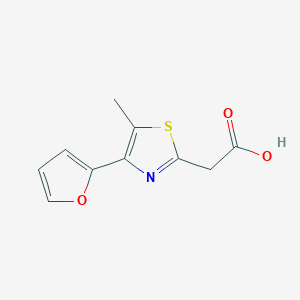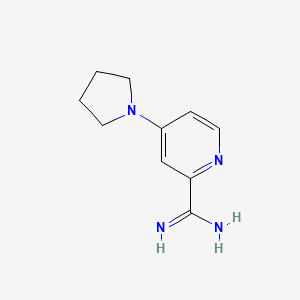
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential therapeutic effects and its role as a chemical intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-2-carboximidamide as a starting material, which is then reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method ensures consistent quality and purity, which is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biological processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide include:
- 2-(Pyrrolidin-1-yl)pyrimidine
- 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide
- 4-Pyridinecarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) |
InChI Key |
PTKYKQHDFAZHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


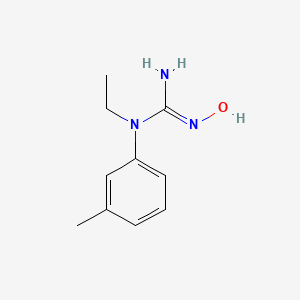
![3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline](/img/structure/B13270697.png)
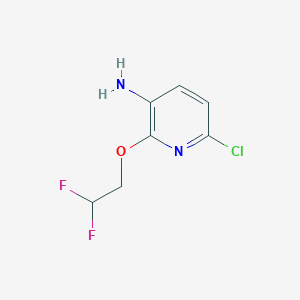

![Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13270720.png)
![4-[(2-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13270722.png)
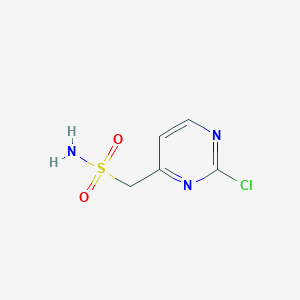
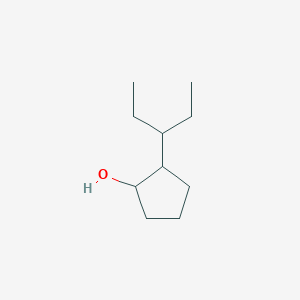
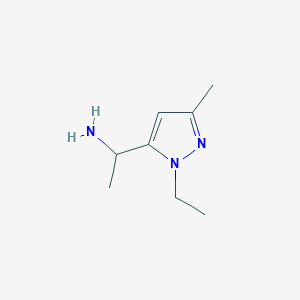
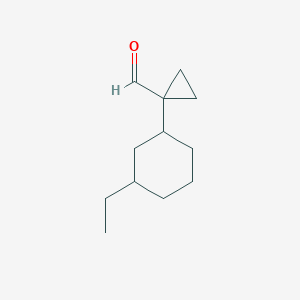
amine](/img/structure/B13270741.png)
